molecular formula C12H18N4O B2494720 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one CAS No. 1171316-60-1

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2494720
CAS No.: 1171316-60-1
M. Wt: 234.303
InChI Key: YKKOPBLKCZCEMI-UHFFFAOYSA-N
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Description

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 6-methylpyridazin-3-yl group and a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)-4-methylpiperazine
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • 1-Methyl-4-(6-aminopyridin-3-yl)piperazine

Comparison: Compared to these similar compounds, 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of the propan-1-one moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-3-12(17)16-8-6-15(7-9-16)11-5-4-10(2)13-14-11/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKOPBLKCZCEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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